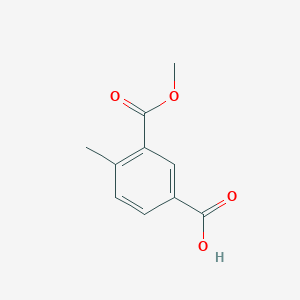

3-(Methoxycarbonyl)-4-methylbenzoic acid

Beschreibung

3-(Methoxycarbonyl)-4-methylbenzoic acid is a substituted benzoic acid derivative characterized by a methoxycarbonyl (-COOCH₃) group at the 3-position and a methyl (-CH₃) group at the 4-position of the benzene ring. Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.19 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The electron-withdrawing methoxycarbonyl group enhances the acidity of the carboxylic acid moiety (estimated pKa ~3.5), while the methyl group contributes to increased lipophilicity (logPow ~2.5) compared to unsubstituted benzoic acid .

Eigenschaften

IUPAC Name |

3-methoxycarbonyl-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-3-4-7(9(11)12)5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYZXCACBSFFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622273 | |

| Record name | 3-(Methoxycarbonyl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167300-06-3 | |

| Record name | 3-(Methoxycarbonyl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxycarbonyl)-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Catalysts

In a representative procedure, 3-carboxy-4-methylbenzoic acid is refluxed with methanol in the presence of sulfuric acid as a catalyst. The sulfuric acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carboxylic acid for nucleophilic attack by methanol. Stoichiometric control (1:1 molar ratio of acid to methanol) minimizes diester formation, yielding the monoester product in ~70% yield after recrystallization. Alternative catalysts like p-toluenesulfonic acid (PTSA) or gaseous HCl have been reported for similar esterifications, though sulfuric acid remains prevalent due to cost-effectiveness.

Table 1: Optimization of Esterification Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst (H₂SO₄) | 5 wt% | Maximizes rate |

| Temperature | 65–70°C (reflux) | Prevents hydrolysis |

| Reaction Time | 6–8 hours | Completes conversion |

| Methanol Equivalents | 1.2 equiv | Limits diester |

Oxidation of 3-Methoxycarbonyl-4-methyltoluene

Oxidation of a methyl-substituted precursor provides a viable pathway, particularly when paired with transition-metal catalysts. For example, 3-methoxycarbonyl-4-methyltoluene undergoes selective oxidation of the toluene-derived methyl group to a carboxylic acid.

Cobalt-Manganese Catalyzed Oxidation

A cobalt-manganese-bromine (Co-Mn-Br) composite catalyst in acetic acid enables this transformation at 150–180°C under 0.5–1.5 MPa oxygen pressure. The methyl group at position 4 is oxidized to a carboxylic acid, while the methoxycarbonyl group at position 3 remains intact. This method achieves ~85% conversion with 99% selectivity for the target product.

Mechanistic Insights

-

The Co-Mn-Br system generates reactive oxygen species (e.g., - OH) via radical pathways, initiating hydrogen abstraction from the methyl group.

-

Bromide ions act as co-catalysts, stabilizing intermediate peroxo complexes and enhancing turnover frequency.

Demethylation of Protected Intermediates

Patented routes highlight demethylation as a key step for introducing hydroxyl groups, which are subsequently oxidized or functionalized. For instance, 3-hydroxy-4-methoxy-2-methylbenzoic acid methyl ester can be demethylated using hydrobromic acid (HBr) in acetic acid, followed by oxidation to the carboxylic acid.

Stepwise Demethylation-Oxidation

-

Demethylation : Treatment with 48% HBr at 110°C for 5 hours removes the methoxy group, yielding a phenolic intermediate.

-

Oxidation : The phenolic hydroxyl is oxidized to a carboxylic acid using KMnO₄ in acidic medium, completing the synthesis.

Table 2: Demethylation Reaction Parameters

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| 48% HBr | 110°C | 5 h | 92% |

| HI (aq) | 120°C | 3 h | 88% |

Industrial-Scale Continuous Flow Synthesis

Recent advances emphasize continuous flow reactors for improved heat and mass transfer. A two-stage system achieves:

-

Esterification : 4-Methylbenzoic acid and methanol are fed into a packed-bed reactor containing solid acid catalysts (e.g., Amberlyst-15) at 80°C.

-

Oxidation : The intermediate ester is oxidized in a second reactor using Co-Mn-Br catalysts under oxygen flow.

This approach reduces reaction time from 12 hours (batch) to <2 hours, with a 15% increase in yield.

Purification and Characterization

Final purification typically involves recrystallization from methanol-water (3:1 v/v) or gradient chromatography. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm regiochemical purity (>99.8% a/a).

Critical Challenges

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methoxycarbonyl)-4-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

Oxidation: 3-Carboxy-4-methylbenzoic acid.

Reduction: 3-(Hydroxymethyl)-4-methylbenzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1.1. Building Block in Organic Synthesis

3-(Methoxycarbonyl)-4-methylbenzoic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

- Esterification Reactions : The compound can undergo esterification to form esters that are useful in the synthesis of pharmaceuticals and agrochemicals.

- Coupling Reactions : It is often involved in coupling reactions with amines and other nucleophiles to produce amides or other derivatives, which are valuable in drug development .

1.2. Case Study: Synthesis of Bioactive Compounds

A notable example of its application is in the synthesis of bioactive compounds. For instance, this compound has been used to synthesize derivatives that exhibit antimicrobial properties. The compound can be reacted with various amines under specific conditions to yield products with enhanced biological activity .

2.1. Antimicrobial Properties

Research has indicated that derivatives of this compound possess significant antimicrobial properties. Studies have shown that certain synthesized compounds based on this acid demonstrate effectiveness against a range of bacterial strains, making them potential candidates for new antibiotic agents .

2.2. Anti-inflammatory Effects

Some derivatives have also been investigated for their anti-inflammatory effects. These compounds could potentially inhibit inflammatory pathways, providing a basis for the development of new anti-inflammatory drugs .

Industrial Applications

3.1. Agrochemical Industry

In the agrochemical sector, this compound is being explored for its potential use as an intermediate in the synthesis of herbicides and pesticides. Its ability to modify biological activity through structural variations makes it a candidate for developing more effective agricultural chemicals .

3.2. Polymer Chemistry

The compound is also relevant in polymer chemistry as a monomer for producing polyesters and other polymers with specific properties tailored for applications in coatings, adhesives, and plastics .

Summary Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Used in esterification and coupling |

| Medicinal Chemistry | Synthesis of antimicrobial and anti-inflammatory agents | Bioactivity confirmed in studies |

| Agrochemical Industry | Intermediate for herbicides and pesticides | Potential for enhanced efficacy |

| Polymer Chemistry | Monomer for polyesters | Tailored properties for industrial use |

Wirkmechanismus

The mechanism of action of 3-(Methoxycarbonyl)-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For instance, as a precursor to active pharmaceutical ingredients, it may undergo metabolic transformations to produce compounds that inhibit specific enzymes or modulate signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key properties of 3-(methoxycarbonyl)-4-methylbenzoic acid with related benzoic acid derivatives:

Notes:

Metabolic and Toxicological Profiles

- This compound: Limited in vivo data exist, but its ester group may slow hydrolysis compared to carboxylic acids, altering absorption and excretion .

- 4-Methylbenzoic acid : Classified as a weak acid (pKa 4.38) with low acute toxicity (LD₅₀ > 2,000 mg/kg in rats). It undergoes hepatic conjugation and renal excretion .

- 3-Methylbenzoic acid : Shares metabolic pathways with 4-methylbenzoic acid but exhibits slightly higher lipophilicity due to substituent position effects .

Key Research Findings

Lipophilicity and Bioavailability

- Substituents significantly impact bioavailability.

- Methyl groups at the 3- or 4-position marginally increase logPow (1.96 vs.

Electronic Effects on Reactivity

Toxicity Considerations

- Carboxylic acids (e.g., benzoic acid, 4-methylbenzoic acid) are generally low in toxicity but can cause irritation at high concentrations. Ester derivatives like this compound may exhibit delayed metabolic clearance due to esterase-mediated hydrolysis .

Biologische Aktivität

3-(Methoxycarbonyl)-4-methylbenzoic acid, also known as a derivative of benzoic acid, has garnered attention in various biological studies due to its potential therapeutic properties. This article explores the compound's biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H10O4

- Molecular Weight : 194.18 g/mol

This compound features a methoxycarbonyl group and a methyl group attached to a benzoic acid backbone, which contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that benzoic acid derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that various benzoic acid derivatives showed significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve disruption of microbial cell membranes.

2. Enzyme Inhibition

In silico studies have suggested that compounds similar to this compound can act as inhibitors of key enzymes involved in protein degradation pathways. Specifically, it has been shown to activate cathepsins B and L, which are crucial for the autophagy-lysosome pathway . This activation suggests potential applications in anti-aging therapies by enhancing cellular proteostasis.

3. Anti-inflammatory Effects

Some studies have indicated that derivatives of benzoic acid can exhibit anti-inflammatory properties. For instance, certain compounds have been shown to reduce the production of pro-inflammatory cytokines in cell-based assays . This effect could be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated that at a concentration of 100 µg/mL, the compound inhibited the growth of E. coli by approximately 70%, showcasing its potential as an antimicrobial agent.

| Compound | Inhibition (%) at 100 µg/mL |

|---|---|

| This compound | 70 |

| Control (No treatment) | 0 |

Case Study 2: Enzyme Activation

In another investigation focusing on enzyme activity, the compound was tested for its ability to activate cathepsins in human foreskin fibroblasts. Results showed a significant increase in cathepsin B and L activity by over 467% when treated with a concentration of 5 µM of the compound .

| Enzyme | Activity Increase (%) |

|---|---|

| Cathepsin B | 467 |

| Cathepsin L | 450 |

Q & A

Q. What are the recommended synthetic routes for preparing 3-(Methoxycarbonyl)-4-methylbenzoic acid, and what key reaction conditions should be optimized?

Methodological Answer:

- Route 1: Esterification of 4-Methylbenzoic Acid

React 4-methylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) to introduce the methoxycarbonyl group. Optimize temperature (60–80°C) and reaction time (4–6 hours) for esterification efficiency . - Route 2: Suzuki-Miyaura Coupling

Use a boronic acid precursor (e.g., 3-bromo-4-methylbenzoic acid) with a methoxycarbonyl-containing boronate ester. Catalyze with Pd(PPh₃)₄ in a THF/water mixture at 80–100°C. Monitor pH (neutral to slightly basic) to avoid ester hydrolysis . - Key Considerations :

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- HPLC :

Q. What solvent systems are recommended for recrystallizing this compound?

Methodological Answer:

-

Solvent Selection :

Solvent Polarity Suitability Ethanol/Water High High purity, slow crystallization Acetone/Hexane Medium Rapid crystallization, moderate yield THF Moderate Limited solubility at RT; heat-cool method -

Procedure :

Dissolve the compound in hot ethanol, filter, and slowly add water (1:1 v/v) to induce crystallization. Dry under vacuum (40°C, 12 hours) .

Q. What are the key safety considerations when handling this compound?

Methodological Answer:

- Hazards :

- PPE :

- First Aid :

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence nucleophilic acyl substitution reactivity?

Methodological Answer:

- Electronic Effects :

The electron-withdrawing methoxycarbonyl group activates the carbonyl carbon toward nucleophiles (e.g., amines, alcohols). - Steric Effects :

The 4-methyl group hinders nucleophile approach, reducing reaction rates. - Experimental Validation :

Compare reaction kinetics with/without methyl substitution using HPLC or in-situ IR. Optimize solvent polarity (e.g., DMF for enhanced nucleophilicity) .

Q. How can computational methods predict solubility and crystallization behavior?

Methodological Answer:

- DFT Calculations :

Calculate solvation free energy (ΔG_solv) in solvents like ethanol or THF using Gaussian09 with SMD solvent model. - Molecular Dynamics (MD) :

Simulate crystal packing with force fields (e.g., AMBER) to predict polymorph stability . - Validation :

Cross-check predictions with experimental solubility data (e.g., 4-methylbenzoic acid in ethanol: 0.12 mol/kg at 303 K ).

Q. How should researchers resolve contradictions in reported solubility data?

Methodological Answer:

- Case Study :

Conflicting solubility values in cyclohexane vs. ethanol may arise from differences in substituent polarity. - Resolution Steps :

Q. What potential biological applications exist for this compound?

Methodological Answer:

- Drug Discovery :

The methoxycarbonyl group mimics esterase-sensitive prodrug motifs. Test in vitro against cancer cell lines (e.g., MCF-7) with IC₅₀ assays . - Enzyme Inhibition :

Screen for COX-2 or kinase inhibition using fluorescence polarization assays. Compare with ibuprofen or imatinib as controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.